LY2109761

概述

描述

LY2109761 is a novel compound that acts as a dual inhibitor of transforming growth factor beta receptor type I and type II. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of cancer and fibrosis. By inhibiting the transforming growth factor beta signaling pathway, this compound can suppress tumor growth, metastasis, and fibrosis, making it a promising candidate for further research and development .

科学研究应用

准备方法

合成路线和反应条件

LY2109761 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产需要扩大实验室合成过程,同时保持最终产品的质量和一致性。这涉及优化反应条件,使用高质量的原材料,并实施严格的质量控制措施。 生产过程也可能包括纯化步骤,如重结晶和色谱,以达到所需的纯度水平 .

化学反应分析

反应类型

LY2109761 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: this compound 可以被还原,形成还原衍生物。

常见试剂和条件

在涉及 this compound 的反应中使用的常见试剂包括氧化剂、还原剂和各种用于取代反应的亲核试剂。 反应条件通常包括受控温度、特定溶剂和催化剂,以促进所需的转化 .

形成的主要产物

This compound 反应形成的主要产物取决于所使用的特定反应条件和试剂。 这些产物可以包括原始化合物的氧化、还原和取代衍生物 .

作用机制

LY2109761 通过抑制转化生长因子β受体I型和II型的激酶活性发挥其作用。这种抑制阻止了下游信号分子(如 Smad2)的磷酸化,从而阻断了转化生长因子β信号通路。 因此,该化合物可以抑制肿瘤细胞的生长、迁移和侵袭,以及减少纤维化和炎症 .

相似化合物的比较

类似化合物

加仑西替尼: 另一种具有类似治疗应用的转化生长因子β受体抑制剂。

GW788388: 一种也靶向转化生长因子β信号通路的化合物.

LY2109761 的独特性

This compound 的独特性在于它同时抑制转化生长因子β受体I型和II型,这使得能够更全面地抑制转化生长因子β信号通路。 这种双重抑制使 this compound 在减少肿瘤生长和转移以及治疗纤维化方面特别有效 .

属性

IUPAC Name |

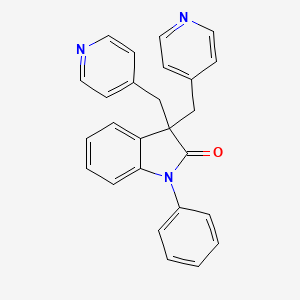

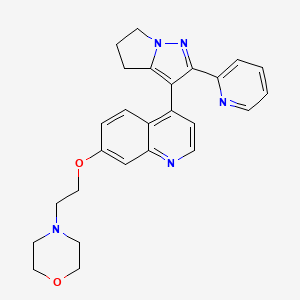

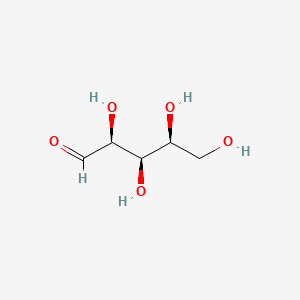

4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVSLOZUHKNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470111 | |

| Record name | LY2109761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700874-71-1 | |

| Record name | LY-2109761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2109761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2109761 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of LY2109761?

A1: this compound inhibits the kinase activity of both TGF-β type I (TβRI) and type II (TβRII) receptors. [, , ] This effectively blocks the TGF-β signaling pathway, a crucial pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: How does this compound affect the TGF-β/Smad signaling pathway?

A2: this compound prevents the phosphorylation of Smad2 and Smad3, downstream signaling molecules in the TGF-β pathway. [, , , , , , ] This blockage disrupts the signal transduction cascade, ultimately impacting gene expression regulated by TGF-β.

Q3: Does this compound impact the Smad-independent TGF-β signaling pathway?

A3: Research suggests that this compound might not significantly affect the Smad-independent arm of TGF-β signaling. For instance, it did not show any impact on Nox4 expression and reactive oxygen species (ROS) levels in a study using human umbilical vein endothelial cells. []

Q4: What are the downstream effects of this compound on cellular processes?

A4: this compound has shown to inhibit tumor cell growth, migration, and invasion, and induce apoptosis in various cancer cell lines. [, , , , , , ] This inhibitory effect on cellular processes is attributed to its ability to modulate the expression of genes involved in cell adhesion (e.g., E-cadherin), angiogenesis (e.g., VEGF), and extracellular matrix remodeling (e.g., MMPs).

Q5: How does this compound impact the tumor microenvironment?

A5: Research indicates that this compound can modulate the tumor microenvironment by reducing the stromal component of tumors. [] It also inhibits the proliferation of cancer-associated fibroblasts and interrupts the crosstalk between cancer cells and their surrounding environment, leading to a decrease in tumor growth and dissemination.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H29N5O2, and its molecular weight is 443.55 g/mol.

Q7: Is there information on the structure-activity relationship of this compound and its analogs?

A7: The provided research focuses on this compound specifically. Comparative studies with structural analogs are not included.

Q8: Has this compound demonstrated efficacy in preclinical models?

A8: Yes, this compound has shown promising preclinical efficacy in various cancer models. For example, it inhibited the growth and metastasis of pancreatic cancer cells in an orthotopic murine model. [] It also enhanced the efficacy of radiation therapy in glioblastoma models. []

Q9: Has resistance to this compound been observed in any studies?

A9: Yes, a study using a mouse skin model of chemically induced carcinogenesis observed the development of acquired resistance to this compound upon long-term exposure. [] The resistant tumors displayed elevated phospho-Smad2 levels and were more aggressive and inflammatory.

Q10: Are there specific biomarkers associated with this compound's efficacy?

A10: While the research highlights the role of phospho-Smad2 as a pharmacodynamic marker of this compound activity, [] further research is needed to identify reliable biomarkers for predicting and monitoring its efficacy in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)

![N-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B1675530.png)

![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)

![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/new.no-structure.jpg)